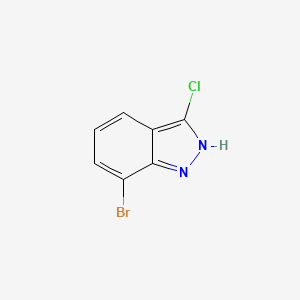

![molecular formula C6H3BrClN3 B1521901 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1034769-88-4](/img/structure/B1521901.png)

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Overview

Description

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocycle . It has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .

Synthesis Analysis

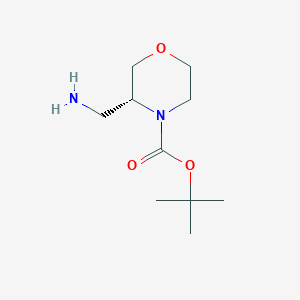

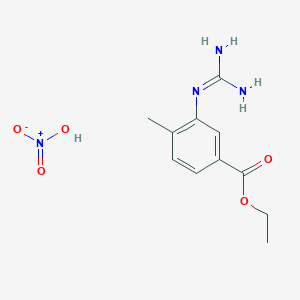

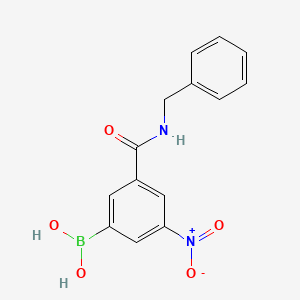

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine by NIS to obtain an intermediate. The NH of this intermediate is then protected by PMB-Cl to produce a key intermediate. Simultaneously, meta-aminobenzoic acid is reacted with morpholine to produce another intermediate .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is represented by the SMILES stringBrc1cnc2[nH]ncc2c1 . Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .Physical And Chemical Properties Analysis

The empirical formula of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is C6H4BrN3 and its molecular weight is 198.02 .Scientific Research Applications

Synthesis and Derivatives

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine serves as a precursor in synthesizing a variety of complex heterocyclic compounds. For instance, Abdel‐Latif et al. (2019) used a similar pyrazolo[3,4-b]pyridine derivative for constructing new polyheterocyclic ring systems with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019). Variya, Panchal, and Patel (2019) synthesized novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, demonstrating antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).

Biomedical Applications

Pyrazolo[3,4-b]pyridines, including 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine, have garnered attention in biomedical research. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, including their synthesis and biomedical applications, highlighting their potential in this field (Donaire-Arias et al., 2022).

Heterocyclic Chemistry

The versatility of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine in heterocyclic chemistry is evident in its use for synthesizing various pyrazolo[3,4-b]pyridine derivatives. Shi et al. (2007) successfully synthesized a series of pyrazolo[3,4-b]pyridines in aqueous media, highlighting the compound's utility in creating diverse chemical structures (Shi et al., 2007).

Potential as Corrosion Inhibitors

Dandia, Gupta, Singh, and Quraishi (2013) explored the potential of pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments, revealing another facet of this compound's applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Safety And Hazards

The safety data sheet for 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-2-9-6-3(5(4)8)1-10-11-6/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIOULNHNXMRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C=NNC2=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657916 | |

| Record name | 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

1034769-88-4 | |

| Record name | 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)

![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)

![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)

![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)